2-(hexylamino)-6-methyl-1H-pyrimidin-4-one
Overview
Description
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hexylamino)-6-methyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methylpyrimidin-4-one with hexylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds as follows:
2-chloro-6-methylpyrimidin-4-one+hexylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 2-(hexylamino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the hexylamino group.
Scientific Research Applications
Chemistry: 2-(hexylamino)-6-methyl-1H-pyrimidin-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-(hexylamino)-6-methyl-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
2-amino-6-methyl-1H-pyrimidin-4-one: Similar structure but with an amino group instead of a hexylamino group.
2-(ethylamino)-6-methyl-1H-pyrimidin-4-one: Similar structure but with an ethylamino group instead of a hexylamino group.
2-(propylamino)-6-methyl-1H-pyrimidin-4-one: Similar structure but with a propylamino group instead of a hexylamino group.
Uniqueness: 2-(hexylamino)-6-methyl-1H-pyrimidin-4-one is unique due to the presence of the hexylamino group, which imparts distinct physicochemical properties and potential biological activities. The longer alkyl chain in the hexylamino group may enhance lipophilicity and membrane permeability, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(hexylamino)-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-9(2)8-10(15)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJISDUCVHBCKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC(=CC(=O)N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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